molecular formula C6H5ClF2N2O B12505924 3-Chloro-5-(difluoromethoxy)pyridin-2-amine

3-Chloro-5-(difluoromethoxy)pyridin-2-amine

Cat. No.: B12505924
M. Wt: 194.56 g/mol
InChI Key: PELNDVUBTLKQAX-UHFFFAOYSA-N
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Description

3-Chloro-5-(difluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C₆H₅ClF₂N₂O and a molecular weight of 194.57 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties, which make it valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(difluoromethoxy)pyridin-2-amine typically involves the reaction of 3-chloro-5-hydroxypyridine with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the difluoromethoxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(difluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives of the compound .

Scientific Research Applications

3-Chloro-5-(difluoromethoxy)pyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(difluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(difluoromethoxy)pyridin-2-amine is unique due to the presence of both chlorine and difluoromethoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C6H5ClF2N2O

Molecular Weight

194.56 g/mol

IUPAC Name

3-chloro-5-(difluoromethoxy)pyridin-2-amine

InChI

InChI=1S/C6H5ClF2N2O/c7-4-1-3(12-6(8)9)2-11-5(4)10/h1-2,6H,(H2,10,11)

InChI Key

PELNDVUBTLKQAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)N)OC(F)F

Origin of Product

United States

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